Enhanced Electrophilic Reactivity vs. Benzenesulfonyl Chloride
The 6-phenoxy group is an electron-donating substituent that increases the electron density at the sulfonyl sulfur center. According to a comparative study of sulfonyl chlorides, electron-donating groups (EDGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack [1]. This class-level inference predicts that 6-phenoxypyridine-3-sulfonyl chloride will react faster with amines and alcohols than the unsubstituted benzenesulfonyl chloride.
| Evidence Dimension | Sulfonyl Chloride Reactivity |
|---|---|
| Target Compound Data | EDG-substituted (phenoxy) enhances electrophilicity |
| Comparator Or Baseline | Benzenesulfonyl chloride (unsubstituted) |
| Quantified Difference | Reaction rate increase predicted based on Hammett σ values |
| Conditions | Nucleophilic substitution with amines/alcohols in aprotic solvents |
Why This Matters
Faster and more complete conversion in sulfonamide synthesis can reduce reaction times and improve yields in high-throughput library production.
- [1] A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. NBInno, 2025. View Source
